

# Lipophilicity and Cellular Uptake of IR-780 Iodide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: IR-780 iodide

Cat. No.: B1672170

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## Introduction

**IR-780 iodide** is a lipophilic, cationic heptamethine cyanine dye that has garnered significant attention in biomedical research, particularly in the fields of oncology and drug delivery.<sup>[1][2][3]</sup> Its preferential accumulation in the mitochondria of cancer cells, coupled with its near-infrared (NIR) fluorescence properties, makes it a promising agent for tumor imaging, photothermal therapy (PTT), and photodynamic therapy (PDT).<sup>[4][5]</sup> This technical guide provides an in-depth analysis of two critical parameters that govern the efficacy of **IR-780 iodide**: its lipophilicity and the mechanisms of its cellular uptake.

## Physicochemical Properties of IR-780 Iodide

A comprehensive understanding of the physicochemical properties of **IR-780 iodide** is fundamental to its application in biological systems.

Property	Value	Reference
Molecular Formula	C <sub>36</sub> H <sub>44</sub> ClIN <sub>2</sub>	
Molecular Weight	667.11 g/mol	
Appearance	Solid	
Melting Point	232-234 °C	
Maximum Absorption (λ <sub>max</sub> )	780 nm	
Solubility	Soluble in DMSO and Chloroform; Slightly soluble in Ethanol and DMF.	[3][4]

## Lipophilicity of IR-780 Iodide

The lipophilicity of a compound is a critical determinant of its ability to cross cell membranes and its overall pharmacokinetic profile. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.

While **IR-780 iodide** is widely described as a lipophilic dye, a definitive experimentally determined logP value is not readily available in the published literature.[1][3][6] However, its solubility in organic solvents like dimethyl sulfoxide (DMSO) and chloroform strongly indicates a positive logP value.[3][4]

## Experimental Protocol for LogP Determination (Shake-Flask Method)

The shake-flask method is a classic technique for the experimental determination of a compound's logP value. Below is a generalized protocol that can be adapted for **IR-780 iodide**.

Materials:

- **IR-780 iodide**
- n-Octanol (reagent grade)

- Phosphate-buffered saline (PBS), pH 7.4
- 15 mL conical tubes
- Vortex mixer
- Centrifuge
- UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

- Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and PBS in a separatory funnel. Shake vigorously for 1 hour and then allow the phases to separate overnight. Collect the n-octanol-saturated PBS (aqueous phase) and the PBS-saturated n-octanol (organic phase).
- Preparation of **IR-780 iodide** Stock Solution: Prepare a stock solution of **IR-780 iodide** in the organic phase at a known concentration (e.g., 1 mg/mL).
- Partitioning: In a conical tube, add a defined volume of the **IR-780 iodide** stock solution to a specific volume of the aqueous phase to achieve a desired octanol-to-water ratio (e.g., 1:1).
- Equilibration: Vortex the mixture vigorously for 15 minutes to facilitate partitioning.
- Phase Separation: Centrifuge the tube at 3000 x g for 10 minutes to ensure complete separation of the organic and aqueous phases.
- Concentration Measurement: Carefully collect aliquots from both the organic and aqueous phases. Determine the concentration of **IR-780 iodide** in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at ~780 nm or HPLC).
- Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of **IR-780 iodide** in the organic phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

$$P = [\text{IR-780}]_{\text{octanol}} / [\text{IR-780}]_{\text{water}}$$

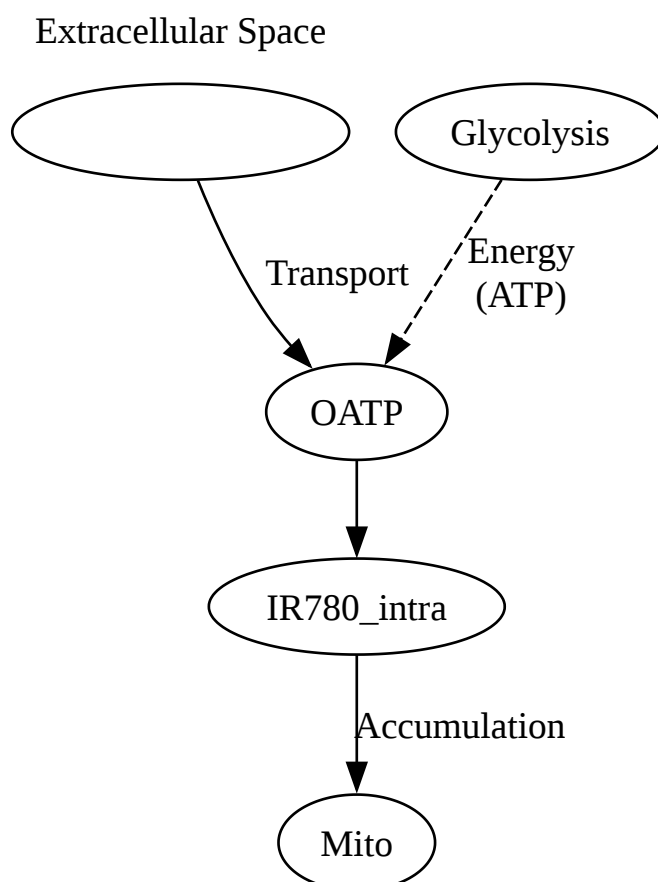
$$\log P = \log_{10}(P)$$

## Cellular Uptake of IR-780 Iodide

The selective accumulation of **IR-780 iodide** in cancer cells is a key attribute for its therapeutic and diagnostic applications. This uptake is an active, energy-dependent process primarily mediated by specific transporters.

## Signaling Pathway of IR-780 Iodide Cellular Uptake

The cellular uptake of **IR-780 iodide** is a multi-step process involving transport across the plasma membrane and subsequent accumulation in the mitochondria. The primary mechanism involves Organic Anion-Transporting Polypeptides (OATPs), which are overexpressed in many cancer cell types.[1][4] The process is also influenced by the plasma membrane potential and cellular glycolysis.[4]



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## Quantitative Data on Cellular Uptake

The uptake of **IR-780 iodide** has been quantified in various cancer cell lines. The data below summarizes typical experimental conditions and findings.

Cell Line	IR-780 Concentration (µM)	Incubation Time	Key Findings	Reference
PC-3 (Prostate Cancer)	20	20 min	Peak fluorescence intensity observed.	[3]
LNCaP (Prostate Cancer)	2.5 - 160	24 h	Dose-dependent inhibition of cell proliferation.	[3]
4T1 (Breast Cancer)	4, 10, 16	1, 2, 3 h	Time- and concentration-dependent increase in mean fluorescence intensity.	[6]
MCF-7 (Breast Cancer)	Not specified	Not specified	Preferential accumulation in cancer cells.	[4]

## Experimental Protocols for Cellular Uptake Analysis

Flow cytometry is a high-throughput method to quantify the mean fluorescence intensity of a cell population, providing a robust measure of dye uptake.

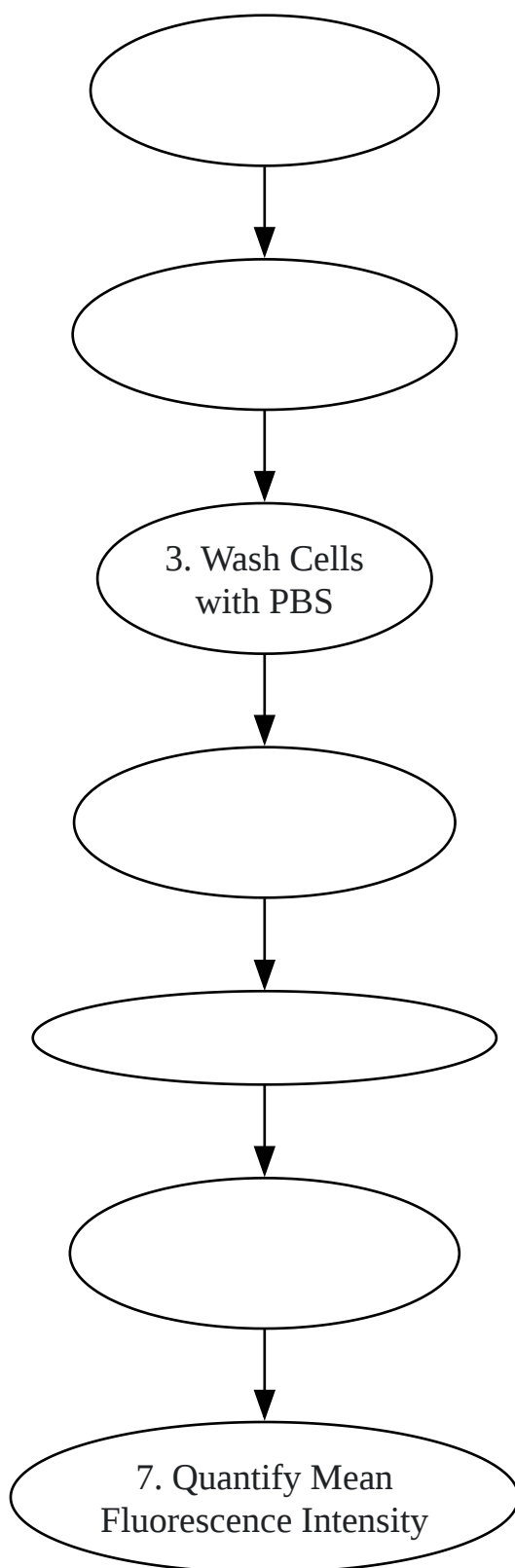
Materials:

- Cancer cell line of interest (e.g., PC-3, 4T1)
- Complete cell culture medium

- **IR-780 iodide** stock solution (1 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Flow cytometer

Procedure:

- **Cell Seeding:** Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
- **IR-780 Incubation:** Prepare working solutions of **IR-780 iodide** in serum-free medium at the desired concentrations (e.g., 4, 10, 16  $\mu$ M). Remove the culture medium from the cells, wash once with PBS, and add the IR-780 working solutions. Incubate for the desired time periods (e.g., 1, 2, 3 hours) at 37°C.
- **Cell Harvesting:** After incubation, remove the IR-780 solution and wash the cells three times with cold PBS.
- **Detachment:** Add trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin.
- **Cell Pelleting and Resuspension:** Transfer the cell suspension to a falcon tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500  $\mu$ L of cold PBS.
- **Flow Cytometry Analysis:** Analyze the cell suspension using a flow cytometer. Excite the cells with a red laser (e.g., 633 nm) and collect the emission in the near-infrared channel (e.g., >750 nm long-pass filter).
- **Data Analysis:** Gate the cell population based on forward and side scatter to exclude debris. The geometric mean fluorescence intensity of the gated population is used to quantify IR-780 uptake.



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Confocal microscopy allows for the visualization of the subcellular distribution of **IR-780 iodide**, confirming its accumulation in specific organelles like mitochondria.

Materials:

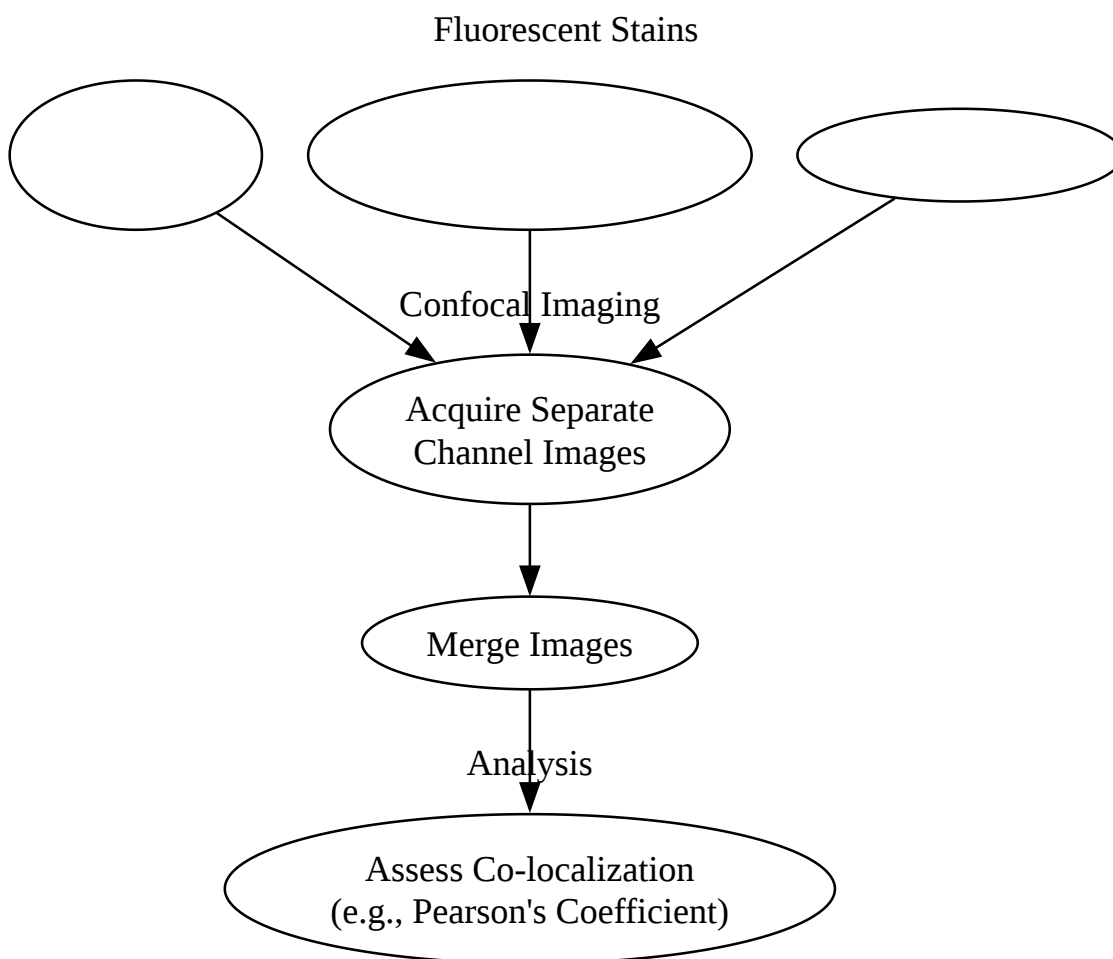
- Cancer cell line of interest
- Glass-bottom confocal dishes
- Complete cell culture medium
- **IR-780 iodide** working solution
- MitoTracker™ Green FM (or other mitochondrial stain)
- 4% Paraformaldehyde (PFA) in PBS
- DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
- Mounting medium
- Confocal laser scanning microscope

Procedure:

- **Cell Seeding:** Seed cells on glass-bottom confocal dishes and allow them to adhere and grow for 24-48 hours.
- **Mitochondrial Staining (Optional):** If co-localization with mitochondria is to be confirmed, incubate the cells with a mitochondrial stain (e.g., MitoTracker™ Green FM) according to the manufacturer's protocol.
- **IR-780 Incubation:** Remove the medium, wash with PBS, and incubate the cells with the **IR-780 iodide** working solution (e.g., 20  $\mu$ M) for a specified time (e.g., 30 minutes) at 37°C.
- **Washing:** Wash the cells twice with PBS to remove excess dye.
- **Fixation:** Fix the cells with 4% PFA for 15 minutes at room temperature.



- Nuclear Staining: Wash the cells twice with PBS and then stain with DAPI for 10 minutes.
- Mounting: Wash the cells again with PBS and add a drop of mounting medium before covering with a coverslip.
- Imaging: Visualize the cells using a confocal microscope. Use appropriate laser lines and emission filters for DAPI (e.g., Ex: 405 nm, Em: 461 nm), the mitochondrial stain (e.g., Ex: 488 nm, Em: 516 nm), and IR-780 (e.g., Ex: 633 nm, Em: >750 nm).
- Image Analysis: Merge the images from the different channels to visualize the subcellular localization of **IR-780 iodide** relative to the nucleus and mitochondria.



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## Conclusion

The lipophilic nature and efficient, targeted cellular uptake of **IR-780 iodide** are cornerstone properties that underpin its utility as a theranostic agent. A thorough understanding and precise quantification of these parameters are essential for the rational design of novel drug delivery systems and for optimizing therapeutic and imaging protocols. The experimental methodologies detailed in this guide provide a framework for researchers to further explore and harness the potential of **IR-780 iodide** in the advancement of cancer diagnosis and treatment.

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- To cite this document: BenchChem. [Lipophilicity and Cellular Uptake of IR-780 Iodide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672170#lipophilicity-and-cellular-uptake-of-ir-780-iodide]

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